molecular formula C11H15N3O B11732187 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11732187
M. Wt: 205.26 g/mol
InChI Key: HJVUPELEARZVTE-UHFFFAOYSA-N
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Description

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.

    Furan-2-ylmethylation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine under mild conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-3-carboxamide
  • 1-ethyl-N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both a furan and a pyrazole ring, which can confer distinct chemical and biological properties. The specific substitution pattern on the pyrazole ring also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3

InChI Key

HJVUPELEARZVTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CO2

Origin of Product

United States

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